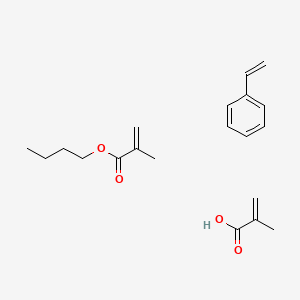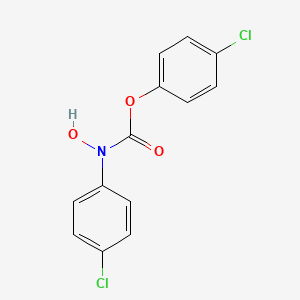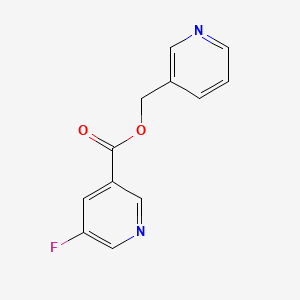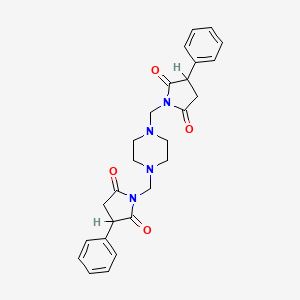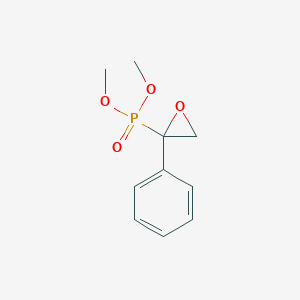
Dimethyl (2-phenyloxiran-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-phenyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-phenyloxirane under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl phosphite, facilitating its nucleophilic attack on the oxirane ring .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated oxirane derivative. This reaction proceeds under mild conditions and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-phenyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (2-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (2-phenyloxiran-2-yl)phosphonate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-phenyloxiran-2-yl)phosphonate
- Dimethyl (2-methyl-4-oxopent-2-yl)phosphonate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
13340-63-1 |
|---|---|
Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-2-phenyloxirane |
InChI |
InChI=1S/C10H13O4P/c1-12-15(11,13-2)10(8-14-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
ITFNUFRPJXWVCY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1(CO1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


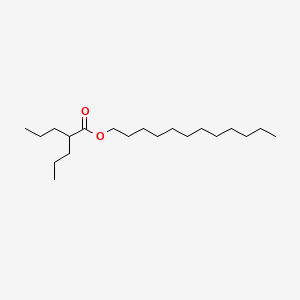
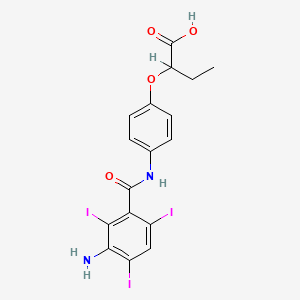
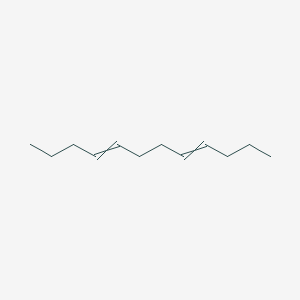
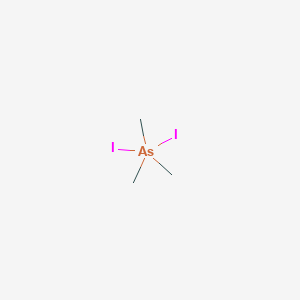
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
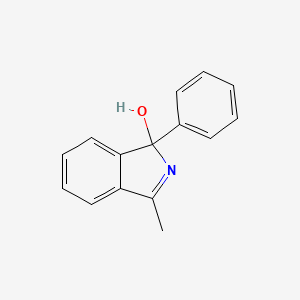
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

